molecular formula C23H13ClO6 B12204768 (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B12204768
M. Wt: 420.8 g/mol
InChI Key: QSKCSDWIOBXGRQ-NKVSQWTQSA-N
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Description

The compound "(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate" is a benzofuran derivative characterized by a Z-configured 2-chlorobenzylidene substituent at the C2 position and a 1,3-benzodioxole-5-carboxylate ester at the C6 position. The Z-configuration denotes the spatial arrangement of the chlorobenzylidene group relative to the ketone oxygen at C3, influencing its electronic and steric properties. The 1,3-benzodioxole moiety enhances lipophilicity, which may improve membrane permeability in biological systems .

Properties

Molecular Formula

C23H13ClO6

Molecular Weight

420.8 g/mol

IUPAC Name

[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H13ClO6/c24-17-4-2-1-3-13(17)9-21-22(25)16-7-6-15(11-19(16)30-21)29-23(26)14-5-8-18-20(10-14)28-12-27-18/h1-11H,12H2/b21-9-

InChI Key

QSKCSDWIOBXGRQ-NKVSQWTQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CC=C5Cl)/O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CC=C5Cl)O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The pathways involved in these interactions often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include benzylidene-substituted benzofuran and thiazolo-pyrimidine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound 2-Chlorobenzylidene C24H15ClO7 450.83 ~5.1* Chloro, Benzodioxole, Ester
[(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] analogue 1,3-Benzodioxol-5-yl C24H14O8 430.4 4.6 Benzodioxole (×2), Ester
Compound 11a 2,4,6-Trimethylbenzylidene C20H10N4O3S 386.36 N/A Methyl, Thiazolo-pyrimidine
Compound 11b 4-Cyanobenzylidene C22H17N3O3S 403.45 N/A Cyano, Thiazolo-pyrimidine

*Estimated based on chlorine’s contribution to lipophilicity.

  • Lipophilicity: The target compound’s XLogP3 (~5.1) is higher than the non-chlorinated benzodioxole analogue (4.6), suggesting improved membrane permeability but reduced aqueous solubility .
Spectroscopic Characteristics
  • IR Spectroscopy: The target compound is expected to exhibit carbonyl stretches (C=O) near 1719–1730 cm⁻¹ (benzofuran ketone and ester) and C-Cl stretches at ~750 cm⁻¹. The absence of a CN stretch (unlike 11b) distinguishes it from cyano-substituted analogues .
  • NMR: The benzylidene proton (=CH) in the target compound would resonate downfield (~8.0–8.5 ppm in DMSO-d6) due to conjugation with the electron-withdrawing chlorine. Aromatic protons in the 2-chlorophenyl group would show splitting patterns distinct from methyl or cyano analogues .
Crystallographic and Computational Insights
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures . The target compound’s Z-configuration and planarity may influence crystal packing and hydrogen-bonding patterns, as seen in related benzofurans .

Biological Activity

(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a synthetic compound with a complex structure that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

PropertyValue
Molecular Formula C23H13ClO6
Molecular Weight 420.8 g/mol
IUPAC Name [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
CAS Number 623116-62-1

The biological activity of (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets within cells. This compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell proliferation and apoptosis, potentially leading to anticancer effects.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against certain Gram-positive bacteria.

Anticancer Activity

Research indicates that compounds structurally similar to (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have shown significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

The structure–activity relationship (SAR) studies suggest that modifications in the substituents on the benzofuran ring can enhance cytotoxicity. For example, compounds with electron-donating groups have demonstrated increased activity against cancer cells compared to those with electron-withdrawing groups.

Antimicrobial Activity

The compound has been tested for antimicrobial properties against several bacterial strains:

Bacterial StrainActivity Observed
Bacillus subtilisModerate activity
Escherichia coliLimited activity

The minimum inhibitory concentration (MIC) values for active compounds derived from this structure were significantly lower for Gram-positive bacteria compared to Gram-negative strains.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Inhibition of GSK-3β : A study demonstrated that similar compounds could inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a target in Alzheimer's disease and cancer therapy. The IC50 values were reported in the micromolar range, indicating potent activity.
  • Cytotoxicity in Cancer Cells : In vitro assays showed that treatment with derivatives resulted in increased apoptosis in neuroblastoma cells, suggesting potential for therapeutic applications in neurodegenerative diseases and cancers.

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